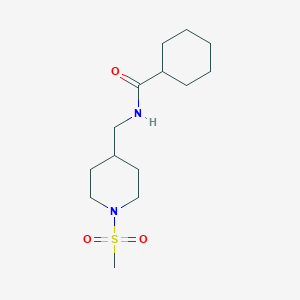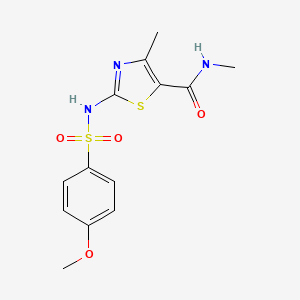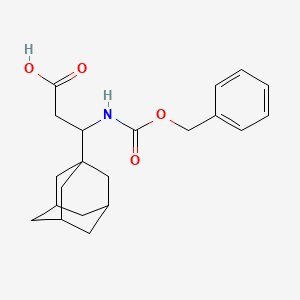![molecular formula C22H25N3O5S2 B2511652 ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate CAS No. 893790-12-0](/img/structure/B2511652.png)
ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a complex organic molecule that likely contains a benzothiadiazine moiety with a butyl group, a thioacetamide linkage, and an ethyl benzoate fragment. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and characterized, providing insights into the potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with various aromatic or heteroaromatic compounds. For instance, the synthesis of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate involved recorded FT-IR and FT-Raman spectra, and the stability of the molecule was analyzed using natural bond orbital analysis . Similarly, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was achieved by reacting 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These methods could provide a basis for the synthesis of the compound , which would likely involve the formation of a thiadiazine ring, followed by subsequent thioether and esterification reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and theoretical calculations. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using density functional theory (DFT/B3LYP) with cc-pVTZ basis sets . The crystal structure of similar compounds, such as ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate, has been determined by X-ray analysis . These studies provide valuable information on bond lengths, bond angles, and torsion angles that could be extrapolated to the compound of interest.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various contexts. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate was prepared as an anti-juvenile hormone agent, indicating that the benzoate esters can be biologically active . The reactivity of the compound would likely involve the thioether and ester functional groups, which could participate in nucleophilic substitution reactions or hydrolysis under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic techniques. The FT-IR, FT-Raman, and NMR spectra provide information on the functional groups present and their chemical environment . Theoretical studies, such as DFT calculations, have been used to predict properties like molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals . These studies suggest that the compound would exhibit similar properties, such as specific vibrational frequencies corresponding to its functional groups and potential reactivity sites indicated by molecular electrostatic potential maps.
Applications De Recherche Scientifique
Crystal Structure and Synthesis
- The crystal structure of similar compounds, like N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide, has been studied, shedding light on the molecular configuration of such chemicals (Bhatt, Bhatt, Govender, Kruger, & Maguire, 2014).
Biological Activity
- Compounds derived from similar structures have been evaluated for their antimicrobial, anti-lipase, and antiurease activities, indicating a potential for pharmaceutical applications (Özil, Bodur, Ülker, & Kahveci, 2015).
- Certain derivatives have been tested as insecticidal agents against the cotton leafworm, showcasing their application in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Chemical Transformations
- Investigations into the thiadiazole ring opening in derivatives under the action of bases have been conducted, which is crucial for understanding the reactivity and potential applications of such compounds in synthesis (Maadadi, Pevzner, & Petrov, 2017).
Antimicrobial Agents
- New quinazolines, structurally related to the mentioned compound, have been synthesized and screened for their antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).
Molecular Docking Studies
- Triazole derivatives, starting from similar ethyl benzoates, have been synthesized and evaluated for their antioxidant activities, with molecular docking studies to understand their interactions with biological targets (Özil, Tacal, Baltaş, & Emirik, 2020).
Anticancer Activity
- Certain derivatives have been synthesized and assessed for their potential anticancer activities, highlighting the relevance of such compounds in therapeutic research (Abdelall, Mohamed, & Abdelhamid, 2010).
Propriétés
IUPAC Name |
ethyl 2-[[2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-3-5-14-25-18-12-8-9-13-19(18)32(28,29)24-22(25)31-15-20(26)23-17-11-7-6-10-16(17)21(27)30-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIJMJLPXGTBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2511569.png)
![(5-chloro-2-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2511570.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide](/img/structure/B2511571.png)
![1,1a,6,6a-Tetrahydrocyclopropa[a]indene-1-carboxylic acid](/img/structure/B2511572.png)

![N1-(3-methoxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2511576.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide](/img/structure/B2511585.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride](/img/structure/B2511586.png)

![5-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2511588.png)


